(R)-2-Hydroxybutanoic acid (R)-2-Hydroxybutanoic acid (R)-2-hydroxybutyric acid is an optically active form of 2-hydroxybutyric acid having (R)-configuration. It is an enantiomer of a (S)-2-hydroxybutyric acid.
Brand Name: Vulcanchem
CAS No.: 20016-85-7
VCID: VC20749793
InChI: InChI=1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1
SMILES: CCC(C(=O)O)O
Molecular Formula: C4H8O3
Molecular Weight: 104.1 g/mol

(R)-2-Hydroxybutanoic acid

CAS No.: 20016-85-7

Cat. No.: VC20749793

Molecular Formula: C4H8O3

Molecular Weight: 104.1 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Hydroxybutanoic acid - 20016-85-7

Specification

CAS No. 20016-85-7
Molecular Formula C4H8O3
Molecular Weight 104.1 g/mol
IUPAC Name (2R)-2-hydroxybutanoic acid
Standard InChI InChI=1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1
Standard InChI Key AFENDNXGAFYKQO-GSVOUGTGSA-N
Isomeric SMILES CC[C@H](C(=O)O)O
SMILES CCC(C(=O)O)O
Canonical SMILES CCC(C(=O)O)O

Introduction

Chemical Identity and Properties

Nomenclature and Identifiers

(R)-2-Hydroxybutanoic acid is known by numerous synonyms in scientific literature. Its chemical identity is precisely defined through various standardized identifiers as outlined below:

ParameterInformation
IUPAC Name(R)-2-Hydroxybutanoic acid
CAS Number20016-85-7
Molecular FormulaC₄H₈O₃
Molecular Weight104.10 g/mol
InChIInChI=1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1
InChI KeyAFENDNXGAFYKQO-GSVOUGTGSA-N
SMILESO=C(O)C(O)CC

Common synonyms for this compound include :

  • (-)-2-Hydroxy-n-butyric acid

  • (-)-2-Hydroxybutanoic acid

  • (-)-2-Hydroxybutyric acid

  • (-)-α-Hydroxybutyric acid

  • (2R)-2-hydroxybutanoic acid

  • (R)-2-Hydroxybutyric acid

  • (R)-α-Hydroxybutyric acid

  • D-2-Hydroxybutyric acid

  • D-α-Hydroxybutyric acid

  • Butanoic acid, 2-hydroxy-, (2R)-

It is important to note that while some sources incorrectly identify this compound as L-threonine, these are distinctly different molecules with separate chemical structures and properties .

Structural Characteristics

(R)-2-Hydroxybutanoic acid features a carboxylic acid group (-COOH) attached to a chiral carbon that also bears a hydroxyl group (-OH) and an ethyl chain . The key structural elements include:

  • A carboxylic acid group at position 1

  • A hydroxyl group at the alpha position (position 2)

  • A chiral center at position 2 with R configuration

  • An ethyl group extending from the chiral carbon

This structure gives the molecule its characteristic properties and reactivity patterns. The presence of both carboxylic acid and hydroxyl functional groups makes it capable of participating in various chemical reactions including esterification, oxidation, and condensation reactions.

Physical Properties

The physical properties of (R)-2-Hydroxybutanoic acid are crucial for its identification, handling, and applications:

PropertyDescription
AppearanceColorless to off-white
Physical StateSolid below 50°C, Liquid above 54°C
SolubilityHighly soluble in water due to polar hydroxyl and carboxylic acid groups
Melting PointBetween 50-54°C (phase transition temperature range)
Crystalline FormCrystalline solid at room temperature
Purity (Commercial)≥98.0% by NMR analysis

The compound's solubility in water is attributed to its polar functional groups, which can form hydrogen bonds with water molecules. This property is particularly important for its biological activities and applications in aqueous systems.

Chemical Properties

As an alpha-hydroxy acid, (R)-2-Hydroxybutanoic acid exhibits several notable chemical properties:

  • Acidity: The carboxylic acid group makes it moderately acidic, capable of donating protons in aqueous solutions.

  • Hydrogen Bonding: Both the hydroxyl and carboxylic acid groups can participate in hydrogen bonding, influencing its solubility and interactions with other molecules.

  • Chiral Activity: Its specific R configuration at the stereocenter gives it distinct optical activity.

  • Reactivity: The hydroxyl group at the alpha position increases the acidity of the carboxylic acid through inductive effects.

  • Esterification Potential: Both functional groups can participate in esterification reactions, making it valuable for synthesis applications.

Stereochemistry and Configuration

Chiral Center Analysis

(R)-2-Hydroxybutanoic acid contains a single chiral center at the C-2 position, where four different substituents are attached: a hydrogen atom, a hydroxyl group, a carboxyl group, and an ethyl group . This asymmetric carbon gives rise to two possible stereoisomers: the R and S enantiomers.

The specific rotation of (R)-2-Hydroxybutanoic acid indicates its optical activity, which is a direct consequence of its chiral center. The R configuration follows the Cahn-Ingold-Prelog priority rules, where the prioritized substituents (OH > COOH > CH₂CH₃ > H) proceed in a clockwise manner when viewed with the lowest-priority group (hydrogen) pointing away from the viewer.

Stereoisomers

The stereochemistry of 2-hydroxybutanoic acid can be represented as follows:

StereoisomerConfigurationCAS NumberOptical Rotation
(R)-2-Hydroxybutanoic acidR20016-85-7Negative (-)
(S)-2-Hydroxybutanoic acidSDifferent CASPositive (+)
Racemic 2-Hydroxybutanoic acidR/S mixtureDifferent CASNo optical rotation

The R enantiomer is also referred to as the D-form in older nomenclature systems, which can sometimes cause confusion in scientific literature . It's important to specify the configuration clearly when discussing the compound's properties and applications.

Configuration Determination

The absolute configuration of (R)-2-Hydroxybutanoic acid can be determined through several analytical methods:

  • X-ray crystallography with anomalous dispersion

  • Circular dichroism spectroscopy

  • Optical rotation measurements

  • Comparison with compounds of known configuration

  • Stereoselective synthesis from precursors with known configuration

The configuration is critical for its biological activity, as biological systems often interact with only one stereoisomer due to the inherent chirality of biological receptors and enzymes.

Synthesis and Production

Laboratory Synthesis Methods

Several methods can be employed for the laboratory synthesis of (R)-2-Hydroxybutanoic acid:

  • Stereoselective reduction of 2-ketobutanoic acid using chiral reducing agents

  • Enzymatic resolution of racemic 2-hydroxybutanoic acid

  • Microbial fermentation processes with stereospecific enzyme systems

  • Chemical modification of naturally occurring chiral precursors

  • Asymmetric hydroxylation of butanoic acid

These methods provide varying degrees of stereoselectivity and yield, with enzymatic approaches typically offering the highest enantiomeric purity.

Purification Techniques

The purification of (R)-2-Hydroxybutanoic acid to achieve high enantiomeric purity can be accomplished through various techniques:

  • Recrystallization with chiral resolving agents

  • Preparative high-performance liquid chromatography (HPLC) using chiral stationary phases

  • Fractional crystallization

  • Distillation under controlled conditions

  • Formation and separation of diastereomeric derivatives

Commercial samples of (R)-2-Hydroxybutanoic acid typically achieve purities of ≥98.0% as verified by nuclear magnetic resonance (NMR) spectroscopy .

Biochemical Significance

Metabolic Pathways

(R)-2-Hydroxybutanoic acid participates in several metabolic pathways in living organisms:

  • It can be derived from the metabolism of threonine and methionine

  • It serves as an intermediate in the propionate metabolism pathway

  • It may be formed during certain fermentation processes in anaerobic conditions

  • It can be converted to 2-ketobutanoic acid through dehydrogenase enzymes

  • It may participate in the synthesis of more complex biomolecules

These metabolic connections highlight its role as both a metabolic intermediate and potential biomarker for certain physiological states.

Physiological Roles

In biological systems, (R)-2-Hydroxybutanoic acid plays several important roles:

  • It serves as a potential biomarker for certain metabolic disorders

  • It may influence energy metabolism pathways

  • It can contribute to acid-base balance in cellular environments

  • It may function as a signaling molecule in certain biochemical pathways

  • Its presence in elevated concentrations may indicate altered metabolic states

Understanding these physiological roles has implications for both basic research and clinical applications, particularly in metabolomics studies.

Biochemical Interactions

The biochemical interactions of (R)-2-Hydroxybutanoic acid include:

  • Substrate for various dehydrogenase enzymes

  • Potential modulator of enzyme activities through binding interactions

  • Participation in esterification reactions with biological molecules

  • Possible influence on membrane properties through interactions with lipid components

  • Role in the biosynthesis of certain specialized metabolites

These interactions underscore its importance in biochemical processes and suggest potential targets for therapeutic interventions.

Applications and Uses

Pharmaceutical Applications

In the pharmaceutical industry, (R)-2-Hydroxybutanoic acid finds several applications:

  • As a chiral building block for the synthesis of more complex pharmaceutical compounds

  • In the development of stereospecific drugs where chirality influences biological activity

  • As a precursor for the synthesis of ester derivatives with enhanced pharmaceutical properties

  • In formulations where its physical and chemical properties provide specific benefits

  • As a potential biomarker for certain medical conditions

Its role in pharmaceutical development is particularly significant due to the increasing emphasis on stereochemically pure drugs with improved efficacy and reduced side effects.

Industrial Utilization

The industrial applications of (R)-2-Hydroxybutanoic acid include:

  • Use as a chiral reagent in asymmetric synthesis

  • Component in specialty chemicals and fine chemical production

  • Potential application in food additives due to its natural occurrence

  • Intermediate in the synthesis of biodegradable polymers

  • Component in analytical standards and reference materials

These industrial applications leverage its unique chemical properties and stereochemistry.

Research Applications

In research settings, (R)-2-Hydroxybutanoic acid serves numerous purposes:

  • As a model compound for studying stereochemistry and chirality

  • In metabolomics research as a target analyte

  • For investigating enzymatic reactions involving hydroxy acids

  • In structure-activity relationship studies for drug development

  • As a standard for developing and validating analytical methods

Its well-defined structure and stereochemistry make it valuable for both fundamental and applied research.

Analytical Methods

Detection Techniques

Several analytical techniques can be employed for the detection of (R)-2-Hydroxybutanoic acid:

TechniqueApplicationSensitivity
Gas Chromatography (GC)Separation and detectionHigh with derivatization
High-Performance Liquid Chromatography (HPLC)Quantitative analysisMedium to high
Mass Spectrometry (MS)Structural confirmationVery high
Nuclear Magnetic Resonance (NMR)Structure elucidationMedium
Infrared Spectroscopy (IR)Functional group identificationMedium
Capillary ElectrophoresisEnantiomeric separationHigh with chiral selectors

These techniques can be used independently or in combination (e.g., GC-MS, LC-MS) to achieve comprehensive analysis of the compound.

Spectroscopic Analysis

Spectroscopic methods provide valuable information about the structure and purity of (R)-2-Hydroxybutanoic acid:

  • NMR Spectroscopy: Provides detailed structural information and can confirm purity levels (≥98.0% in commercial samples)

  • Infrared Spectroscopy: Reveals characteristic absorption bands for the carboxylic acid (C=O stretch at ~1700 cm⁻¹) and hydroxyl groups

  • Mass Spectrometry: Shows characteristic fragmentation patterns and can confirm molecular weight

  • UV-Visible Spectroscopy: Limited application due to lack of chromophores, but can be used after derivatization

  • Circular Dichroism: Provides information about absolute configuration and optical purity

These spectroscopic techniques collectively allow for comprehensive characterization of the compound's structure, configuration, and purity.

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